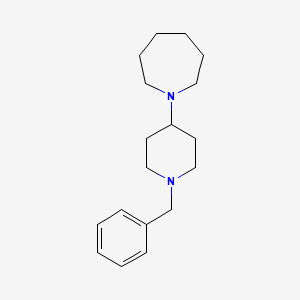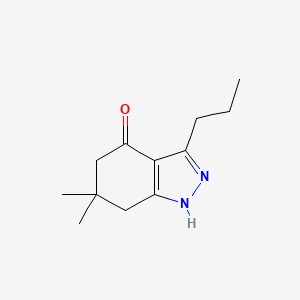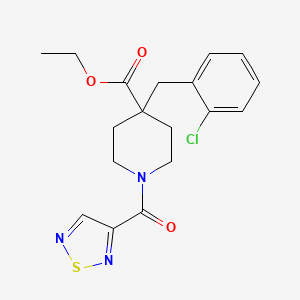![molecular formula C22H24BrFN2O3 B5245442 1-[4-[4-(3-Bromo-4-methoxybenzoyl)-2-fluorophenyl]piperazin-1-yl]butan-1-one](/img/structure/B5245442.png)
1-[4-[4-(3-Bromo-4-methoxybenzoyl)-2-fluorophenyl]piperazin-1-yl]butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-[4-(3-Bromo-4-methoxybenzoyl)-2-fluorophenyl]piperazin-1-yl]butan-1-one is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring substituted with a 3-bromo-4-methoxybenzoyl group and a 2-fluorophenyl group, making it a molecule of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-[4-(3-Bromo-4-methoxybenzoyl)-2-fluorophenyl]piperazin-1-yl]butan-1-one typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the 3-Bromo-4-methoxybenzoyl Group: This step involves the acylation of the piperazine ring with 3-bromo-4-methoxybenzoyl chloride in the presence of a base such as triethylamine.
Attachment of the 2-Fluorophenyl Group: The final step includes the nucleophilic substitution reaction where the 2-fluorophenyl group is introduced using a suitable fluorinated reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
1-[4-[4-(3-Bromo-4-methoxybenzoyl)-2-fluorophenyl]piperazin-1-yl]butan-1-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be used under basic conditions.
Major Products
Oxidation: Formation of 3-bromo-4-methoxybenzoic acid.
Reduction: Formation of 3-bromo-4-methoxybenzyl alcohol.
Substitution: Formation of 3-azido-4-methoxybenzoyl derivatives.
Scientific Research Applications
1-[4-[4-(3-Bromo-4-methoxybenzoyl)-2-fluorophenyl]piperazin-1-yl]butan-1-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-[4-(3-Bromo-4-methoxybenzoyl)-2-fluorophenyl]piperazin-1-yl]butan-1-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
NIBR189: A compound with a similar piperazine core but different substituents.
4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: Another piperazine derivative with distinct biological activities.
Uniqueness
1-[4-[4-(3-Bromo-4-methoxybenzoyl)-2-fluorophenyl]piperazin-1-yl]butan-1-one stands out due to its unique combination of substituents, which confer specific chemical and biological properties
Properties
IUPAC Name |
1-[4-[4-(3-bromo-4-methoxybenzoyl)-2-fluorophenyl]piperazin-1-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24BrFN2O3/c1-3-4-21(27)26-11-9-25(10-12-26)19-7-5-16(14-18(19)24)22(28)15-6-8-20(29-2)17(23)13-15/h5-8,13-14H,3-4,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSHVSUXOWYXVRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)C(=O)C3=CC(=C(C=C3)OC)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24BrFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-[(2-fluorobenzyl)oxy]-4-(trifluoromethyl)-2H-chromen-2-one](/img/structure/B5245369.png)

![1,4-dithiepan-6-yl{[2-(4-morpholinyl)-3-pyridinyl]methyl}amine](/img/structure/B5245379.png)
![11-(4-hydroxy-3-methoxyphenyl)-8-methyl-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5245384.png)
![1-[(4-methoxy-1-naphthyl)methyl]-3-methylpiperidine](/img/structure/B5245385.png)
![N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzenesulfonamide](/img/structure/B5245393.png)


![N-ethyl-3-fluoro-4-methoxy-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)benzamide](/img/structure/B5245408.png)
![N-{2-[(4-chlorobenzyl)oxy]ethyl}nicotinamide](/img/structure/B5245412.png)
![(5E)-1-(3,4-dimethylphenyl)-5-[4-(morpholin-4-yl)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B5245422.png)
![N-carbamimidoyl-4-[(phenylsulfonyl)amino]benzenesulfonamide](/img/structure/B5245437.png)
![3-CHLORO-4-METHOXY-N-[2-(MORPHOLIN-4-YL)ETHYL]BENZENE-1-SULFONAMIDE](/img/structure/B5245439.png)
![2-(3,4-dimethylphenyl)-2-oxoethyl 4-[(3-acetylphenyl)amino]-4-oxobutanoate](/img/structure/B5245452.png)
